

Application Notes and Protocols for Labeling Peptides with 1-Aminoanthracene

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Compound of Interest

Compound Name: 1-Aminoanthracene

Cat. No.: B165094

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Introduction

Fluorescently labeled peptides are indispensable tools in a wide array of research fields, including drug discovery, proteomics, and cellular imaging. The covalent attachment of a fluorophore to a peptide allows for sensitive detection and quantification, enabling the study of peptide localization, protein-peptide interactions, and enzymatic activity. **1-Aminoanthracene** is a fluorescent probe with a relatively large Stokes shift, absorbing in the near-UV spectrum and emitting in the blue-green region. This property makes it a suitable candidate for fluorescence-based assays where minimizing background fluorescence from biological samples is crucial.

This document provides a detailed protocol for the covalent labeling of peptides with **1-aminoanthracene**, focusing on the widely used carbodiimide-mediated coupling chemistry to form a stable amide bond. The protocol covers the labeling reaction, purification of the labeled peptide, and subsequent characterization.

Data Presentation

Spectral Properties of 1-Aminoanthracene

Property	Value	Reference
Excitation Maximum (λ_{ex})	380 nm	[1]
Emission Maximum (λ_{em})	475 nm	[1]
Stokes Shift	95 nm	[1]
Molecular Weight	193.24 g/mol	[2][3][4]

Typical Parameters for Labeled Peptide Purification and Analysis

Parameter	Typical Value/Method	Notes
Purification Method	Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)	C18 columns are commonly used for peptides.[4][5][6]
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in water	Optimized based on the hydrophobicity of the peptide.
Mobile Phase B	0.1% Acetonitrile in 0.1% TFA	
Gradient	Linear gradient of Mobile Phase B	
Detection Wavelengths	220 nm (peptide bond) and 380 nm (anthracene)	
Purity Assessment	Analytical RP-HPLC	Purity should typically be >95% for use in assays.[6]
Identity Confirmation	Mass Spectrometry (e.g., ESI-MS or MALDI-TOF)	To confirm the covalent attachment of the label.[3]

Experimental Protocols

Protocol 1: Labeling of Peptide C-Terminus with 1-Aminoanthracene

This protocol describes the labeling of a peptide's C-terminal carboxyl group with the primary amine of **1-aminoanthracene** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials and Reagents:

- Peptide with a free C-terminal carboxyl group
- **1-Aminoanthracene**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
- 1-Hydroxybenzotriazole (HOBt)
- Anhydrous Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)
- 0.1% Trifluoroacetic acid (TFA) in water
- Acetonitrile (ACN)
- Reversed-Phase HPLC system with a C18 column
- Mass spectrometer (ESI-MS or MALDI-TOF)
- Fluorometer

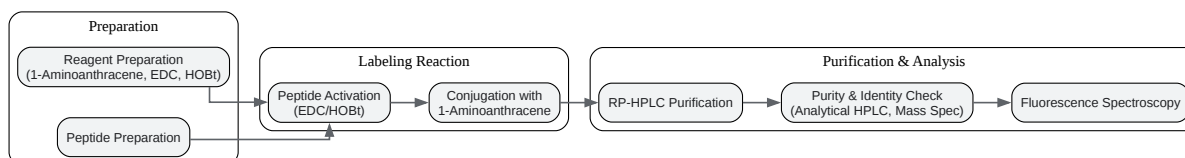
Procedure:

- Peptide Preparation:
 - Ensure the peptide is pure and the concentration is accurately determined. The peptide should have a free C-terminal carboxyl group and any reactive side-chain carboxyl groups (Asp, Glu) or amino groups (Lys) should be appropriately protected if site-specific labeling at the C-terminus is desired.
- Reaction Setup:

- Dissolve the peptide in a minimal amount of anhydrous DMF.
 - In a separate light-protected vial, dissolve **1-aminoanthracene** (1.5 equivalents relative to the peptide) in anhydrous DMF.
 - In another separate vial, dissolve EDC-HCl (1.5 equivalents) and HOBt (1.5 equivalents) in anhydrous DMF.
 - Activation of Peptide:
 - Add the EDC/HOBt solution to the dissolved peptide.
 - Add DIPEA (3 equivalents) to the reaction mixture to raise the pH to approximately 8.0-8.5.
 - Allow the activation to proceed for 15-20 minutes at room temperature with gentle stirring.
 - Labeling Reaction:
 - Add the **1-aminoanthracene** solution to the activated peptide solution.
 - Protect the reaction mixture from light by wrapping the vial in aluminum foil.
 - Allow the reaction to proceed for 4-6 hours at room temperature, or overnight at 4°C, with continuous gentle stirring.
 - Reaction Quenching (Optional):
 - The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris, to consume any remaining activated carboxyl groups.
 - Purification of the Labeled Peptide:
 - Acidify the reaction mixture with 0.1% TFA in water.
 - Purify the labeled peptide using a semi-preparative RP-HPLC system with a C18 column.
- [4][5][6]

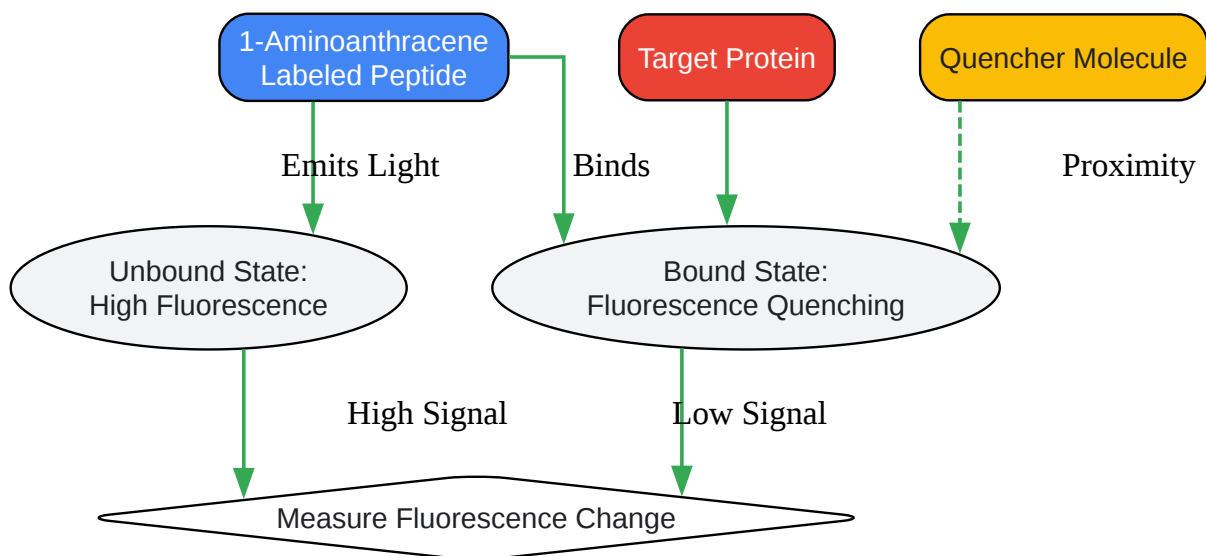
- Use a linear gradient of acetonitrile in 0.1% TFA to elute the peptide. The optimal gradient will depend on the hydrophobicity of the peptide and may require optimization.
- Monitor the elution profile at both 220 nm (for the peptide bond) and 380 nm (for the anthracene label). The desired product should absorb at both wavelengths.
- Collect the fractions containing the dual-wavelength absorbing peak.
- Characterization of the Labeled Peptide:
 - Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95%).
 - Identity Confirmation: Confirm the successful conjugation and the correct molecular weight of the labeled peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[3] The expected mass will be the mass of the peptide plus the mass of **1-aminoanthracene** (193.24 Da) minus the mass of water (18.02 Da).
 - Fluorometric Analysis: Confirm the fluorescence of the labeled peptide by measuring its excitation and emission spectra using a fluorometer. The emission maximum should be around 475 nm when excited at 380 nm.[1]
- Storage:
 - Lyophilize the pure, labeled peptide and store it at -20°C or -80°C, protected from light.

Visualizations



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Caption: Experimental workflow for labeling a peptide with **1-aminoanthracene**.



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Caption: A fluorescence quenching assay using a **1-aminoanthracene** labeled peptide.

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